![molecular formula C15H11F3O2 B108800 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 1224742-15-7](/img/structure/B108800.png)

2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

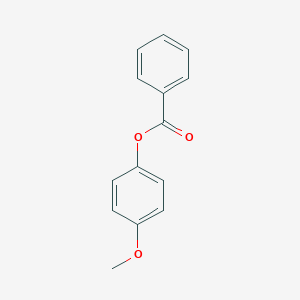

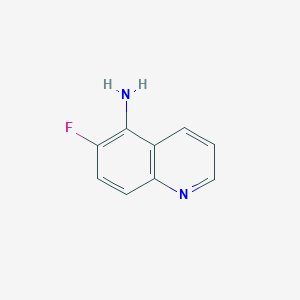

2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insight into the compound of interest. For instance, trifluoroacetic acid is mentioned as an effective reagent for the synthesis of certain quinoline derivatives, suggesting that the trifluoromethyl group can be an important moiety in chemical reactions . Additionally, derivatives of (diphenylmethylene-amino) acetic acid are studied for their reactions with various reagents, indicating the reactivity of acetic acid derivatives in the presence of a diphenylmethylene group . Lastly, the vibrational spectroscopic analysis of (2,4,5-Trichlorophenoxy) Acetic acid provides a methodological approach that could be applied to the study of the vibrational properties of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid .

Synthesis Analysis

The synthesis of related compounds involves the use of trifluoroacetic acid as a reagent for promoting Claisen rearrangement and cyclization reactions . This suggests that trifluoroacetic acid or similar reagents could potentially be used in the synthesis of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid. The synthesis of ketene dithioacetals from derivatives of (diphenylmethylene-amino) acetic acid also provides a potential synthetic route that could be explored for the synthesis of related acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the X-ray structure determination of a derivative of (diphenylmethylene-amino) acetic acid revealed a non-planar 2-aza-1,3-butadiene fragment . This information could be useful in predicting the molecular structure of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid, as the presence of a biphenyl group may also introduce non-planarity to the molecule.

Chemical Reactions Analysis

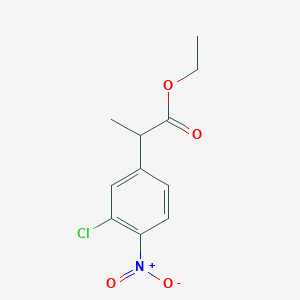

The papers discuss the reactivity of acetic acid derivatives and related compounds in various chemical reactions. The tandem Claisen rearrangement and cyclization reactions are highlighted, as well as reactions with carbon disulfide and phenyl isothiocyanate . These reactions could be relevant to the chemical behavior of 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid, especially in the context of synthesizing new derivatives or exploring its reactivity.

Physical and Chemical Properties Analysis

The vibrational spectroscopic analysis of (2,4,5-Trichlorophenoxy) Acetic acid provides a comprehensive approach to understanding the physical and chemical properties of acetic acid derivatives . The study includes the assignment of fundamental frequencies, computational calculations, and an investigation of electronic and optical properties. This methodology could be applied to 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid to determine its physical and chemical properties, such as absorption wavelengths, excitation energy, and dipole moment.

Scientific Research Applications

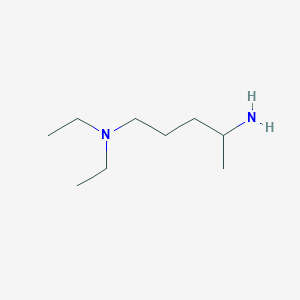

Synthesis and Biological Activities

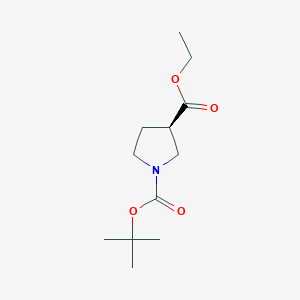

Research has explored the synthesis and potential biological activities of compounds related to 2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid. For instance, derivatives of 1,2,4-triazole, which share some structural similarities, have been synthesized and studied for their physical-chemical properties and acute toxicity. These compounds exhibit a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. They are also intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures, indicating their utility in medicinal chemistry (Salionov, 2015).

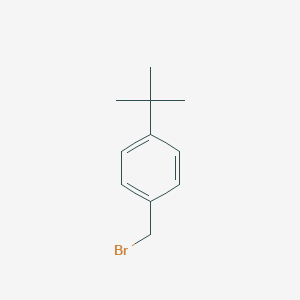

Advanced Materials and Chemistry

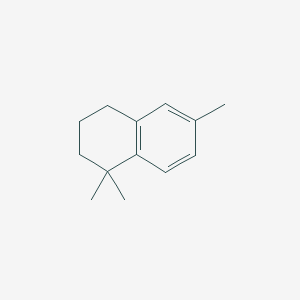

Compounds containing trifluoromethyl groups and acetic acid derivatives have been utilized in the synthesis of advanced materials. For example, research on polyfluorinated 1,2-, 2,3- and 2,4a-dihydro-1,3-diazafluorenes showcases the development of materials with unique chemical structures and potential applications in materials science (Karpov et al., 2006). Additionally, conducting polymers have been synthesized using thiophen-3-yl-acetic acid derivatives, demonstrating their potential in electrochemical sensors and bioelectronics (Cha et al., 2003).

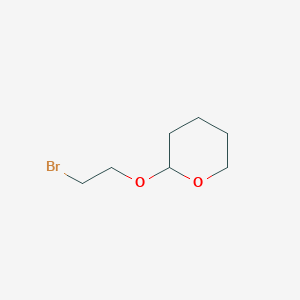

Photolabeling and Chemical Synthesis

Research into chromogenic diazirine derivatives for photoaffinity labeling indicates the use of similar compounds in chemical synthesis and labeling studies. These derivatives serve as carbene precursors with chromogenic groups, facilitating simple spectrophotometric detection without the need for radioactive techniques, suggesting applications in biochemical research (Hatanaka et al., 1989).

Safety and Environmental Applications

Studies on the safety assessment of related compounds, such as perfluoroacetic acid derivatives, for use in food contact materials demonstrate the compound's relevance in environmental science and safety. Such assessments ensure the consumer safety of materials that come into contact with food, highlighting the importance of chemical safety research (Flavourings, 2014).

Safety And Hazards

The safety data sheet indicates that “2-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)acetic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ensure adequate ventilation, avoid ingestion and inhalation, and to wear personal protective equipment/face protection .

properties

IUPAC Name |

2-[3-[3-(trifluoromethyl)phenyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRUXJYTJUYMPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362689 |

Source

|

| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid | |

CAS RN |

1224742-15-7 |

Source

|

| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole](/img/structure/B108778.png)